Mass Spectrometric Selectivity: Tafluprost-d7 (m/z +7) Versus Tafluprost-d4 (m/z +4)
Tafluprost-d7 provides a nominal mass shift of +7 Da relative to unlabeled tafluprost (monoisotopic mass of parent ~452.5 Da), whereas the commercially available alternative internal standard Tafluprost-d4 provides only a +4 Da shift [1]. The larger mass separation achieved with Tafluprost-d7 reduces the potential for isotopic cross-talk between the [M+H]+ ion of the internal standard and the naturally occurring [M+2+H]+ or [M+4+H]+ isotopomers of the target analyte, particularly at the low nanomolar to picomolar concentrations encountered in ocular tissue or plasma pharmacokinetic studies [2]. This improved mass resolution translates to enhanced signal-to-noise ratio and lower limits of quantification in complex matrices where baseline separation of isotopic envelopes is critical [3].
| Evidence Dimension | Nominal Mass Shift from Unlabeled Analyte |
|---|---|
| Target Compound Data | +7 Da (seven deuterium atoms) |
| Comparator Or Baseline | Tafluprost-d4: +4 Da (four deuterium atoms) |
| Quantified Difference | 3 Da greater mass separation |
| Conditions | LC-MS/MS quantitative analysis; electrospray ionization (ESI) in positive ion mode |
Why This Matters
Greater mass separation minimizes isotopic overlap with natural abundance isotopomers, reducing systematic bias in quantification at low analyte concentrations.
- [1] Tafluprost-d7 Product Technical Datasheet. Alfa Chemistry Isotope Science. Catalog No. T004822. View Source
- [2] Tafluprost (free acid)-d4 Product Technical Datasheet. Bertin Bioreagent. Catalog No. 9002406. View Source
- [3] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. doi:10.1002/rcm.1790 View Source
